(Sulfanylnitrilio)methanide
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Description
Isothiofulminic acid is a hydracid and a one-carbon compound. It is a conjugate acid of a thiofulminate. It is a tautomer of a thiofulminic acid.
Scientific Research Applications
Coordination Chemistry
Bis(phosphinimino)methanides, closely related to (sulfanylnitrilio)methanide, have a wide range of coordination chemistry, interacting with many elements across the periodic table. These ligands, particularly bulky monoanionic and dianionic bis(phosphinimino)methanides, have been extensively studied for their coordination behavior with s- and p-block as well as transition metals (Panda & Roesky, 2009).
Biological Evaluation
4-Methylthio-butanyl derivatives, related to this compound, have been isolated from Raphanus sativus seeds and evaluated for their anti-inflammatory and antitumor activities. These compounds have demonstrated significant effects, supporting their traditional use as anti-cancer and anti-inflammatory agents (Kim et al., 2014).
Organic Chemistry Applications
Benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, a compound related to this compound, has been synthesized and its decomposition studied. The compounds formed in this process have implications in organic chemistry, particularly in the synthesis of complex organic molecules (Zhu & Desmarteau, 1993).
Nucleophilic Addition in Chemistry
The methanide carbon of certain gold(I) complexes, which can be considered analogs to this compound, acts as a nucleophilic center. This facilitates carbon−carbon coupling reactions, a significant process in organometallic chemistry (Bardají et al., 1997).
C-H Activation in Aromatic Rings
In organometallic chemistry, bis(diphenylphosphino sulfide)methanide anions react with certain iridium complexes, leading to C−H activation of aromatic rings. This demonstrates the potential of this compound analogs in facilitating complex chemical transformations (Blug et al., 2009).
Computational Chemistry Studies
Thiopheniobis(alkoxycarbonyl)methanides, similar to this compound, have been the subject of theoretical studies using MNDO SCF-MO methods. These studies provide insights into the thermal rearrangements of these compounds, which is relevant for understanding their behavior in various chemical processes (Porter & Rzepa, 1988).
Properties
CAS No. |
65195-59-7 |
---|---|
Molecular Formula |
CHNS |
Molecular Weight |
59.09 g/mol |
IUPAC Name |
sulfanylazaniumylidynemethane |
InChI |
InChI=1S/CHNS/c1-2-3/h3H |
InChI Key |
SKSZCWXNZIXXAY-UHFFFAOYSA-N |
SMILES |
[C-]#[N+]S |
Canonical SMILES |
[C-]#[N+]S |
Origin of Product |
United States |
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